molecular formula C9H16N2O2S B3119277 (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid CAS No. 24900-00-3

(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B3119277
CAS No.: 24900-00-3
M. Wt: 216.3 g/mol
InChI Key: PDIYTZQEQLPSCS-UHFFFAOYSA-N
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Description

(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of thioxotetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-2-thioxotetrahydropyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming tetrahydropyrimidine derivatives.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

Chemistry

In chemistry, (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its biological activity, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals targeting various pathogens.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4,4,6-Trimethyl-2-thioxotetrahydropyrimidine: Lacks the acetic acid moiety but shares the core structure.

    2-Thioxotetrahydropyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.

Uniqueness

(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid is unique due to the presence of both the thioxo group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-6-4-9(2,3)10-8(14)11(6)5-7(12)13/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIYTZQEQLPSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)N1CC(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 2
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 3
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 4
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 5
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Reactant of Route 6
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(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid

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